2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a heterocyclic compound with the molecular formula C6H6N4O2. It contains a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 4-position, along with an acetonitrile group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-4-nitro-1H-pyrazole with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetonitrile derivatives.
Scientific Research Applications
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)ethanol: Similar structure but with an ethanol group instead of acetonitrile.
5-Methyl-4-nitro-1H-pyrazole: Lacks the acetonitrile group.
2-(5-Methyl-1H-pyrazol-4-yl)pyridine: Contains a pyridine ring instead of a nitro group.
Uniqueness
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is unique due to the presence of both a nitro group and an acetonitrile group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields .
Biological Activity
2-(5-Methyl-4-nitro-1H-pyrazol-1-yl)acetonitrile is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole ring substituted with a methyl and nitro group, which significantly influences its biological activity.
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds with similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, some exhibited up to 93% inhibition of IL-6 at 10 µM concentrations, surpassing standard anti-inflammatory drugs like dexamethasone .
Table 1: Inhibitory Effects of Pyrazole Derivatives on Inflammatory Cytokines
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
---|---|---|---|
Dexamethasone | 76% | 86% | 1 |
Pyrazole Derivative A | 61% | 76% | 10 |
Pyrazole Derivative B | 85% | 93% | 10 |
2. Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. A study reported that certain derivatives demonstrated effective activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups, such as aliphatic amides, was found to enhance antimicrobial efficacy .
Case Study: Antimicrobial Efficacy
In a comparative analysis, a novel pyrazole derivative was tested against various bacterial strains. The results indicated that it had comparable activity to established antibiotics like ampicillin and ketoconazole .
3. Anticancer Potential
The anticancer potential of pyrazole derivatives is another area of active research. Some studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their role as potential chemotherapeutic agents. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and proliferation .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, this compound can effectively reduce inflammation.
- Enzyme Inhibition : Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Table 2: Mechanisms of Action for Pyrazole Derivatives
Mechanism | Description |
---|---|
Cytokine Inhibition | Reduces levels of TNF-α and IL-6 |
COX Inhibition | Interferes with prostaglandin synthesis |
Apoptosis Induction | Triggers programmed cell death in cancer cells |
Safety and Toxicity
While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicity studies indicate that certain pyrazole derivatives have low acute toxicity levels in animal models, with LD50 values exceeding 2000 mg/kg . Further investigations are required to fully understand the safety profiles.
Properties
IUPAC Name |
2-(5-methyl-4-nitropyrazol-1-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-5-6(10(11)12)4-8-9(5)3-2-7/h4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMCZZQASRRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.